Rapamycin-d3 (contains d0) Technical Grade

Overview

Description

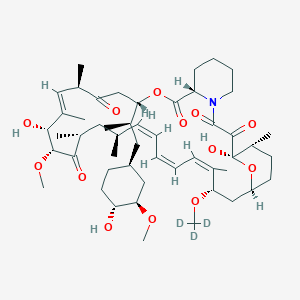

Rapamycin-d3 (also known as rapamycin-d0) is a technical grade of rapamycin, a macrocyclic lactone produced by the soil bacterium Streptomyces hygroscopicus. Rapamycin-d3 has a wide range of applications in scientific research and is widely used in laboratory experiments. It has been used in research to study the effects of rapamycin on various biological processes, such as cell growth, cell cycle progression, and apoptosis.

Scientific Research Applications

Neurology Research

Rapamycin-d3 is used in neurology research . It is available as a reference standard from Neurology Research Chemicals and Analytical Standards .

Immunosuppressant

Rapamycin-d3 is widely used as an immunosuppressant . It has been used to prevent organ rejection in transplant patients due to its ability to inhibit the immune response .

Anti-fungal Drug

Initially, Rapamycin-d3 was used exclusively as an anti-fungal drug . It was produced from Streptomyces hygroscopicus, a bacterium known for producing bio-active metabolites .

Anti-cancer Potential

Rapamycin-d3 has shown anti-cancer potential . It acts on the mTOR signaling pathway, which has been identified as a key regulator of different pathways involved in cancer progression .

Anti-viral Properties

Rapamycin-d3 has anti-viral properties . It has gained significant attention for its activity against cytokine storm in COVID-19 patients .

Anti-aging Potential

Rapamycin-d3 is also being studied for its anti-aging potential . It has been found to have lesser adverse effects when compared to steroids .

Cardiovascular Applications

Rapamycin-d3 has demonstrated its potential in preventing restenosis , a common complication following certain cardiovascular procedures . Its ability to inhibit the proliferation of smooth muscle cells has made it a valuable asset in the field of interventional cardiology .

Production of Effective Derivatives

Researchers are currently focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug . These derivatives could potentially have more potency when compared to other prevailing drugs .

Mechanism of Action

Target of Action

Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR), a serine-threonine kinase . mTOR is a major nutrition and energy sensor that regulates growth and lifespan in yeast and animals . It is involved in cell proliferation, differentiation, and angiogenesis . In addition to mTOR, recent studies have identified STAT3, a transcription factor considered to be undruggable, as a direct functional protein target of rapamycin .

Mode of Action

Rapamycin exerts its effects by binding to its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-rapamycin complex then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting it . This inhibition of mTOR signaling leads to a decrease in protein synthesis and cell proliferation . When rapamycin targets STAT3, it decreases its transcription activity .

Biochemical Pathways

Rapamycin affects multiple biochemical pathways. It is known to inhibit the mTOR signaling pathway, which connects immune and metabolic signals . This inhibition affects immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Rapamycin also impacts the STAT3 pathway and c-Myc-regulated gene expression .

Pharmacokinetics

Most of the drug is sequestered in erythrocytes, resulting in whole blood concentrations being considerably higher than plasma concentrations .

Result of Action

Rapamycin has been shown to induce G0/G1 arrest in multiple myeloma cells, associated with an increase of the cyclin-dependent kinase inhibitor p27 and a decrease of cyclins D2 and D3 . It also induces apoptosis in primary, mainly noncycling cells . Furthermore, rapamycin has been found to suppress tumor growth along with a decreased expression of STAT3 and c-Myc in an in vivo xenograft mouse model for hepatocellular carcinoma .

Action Environment

The action of Rapamycin is influenced by environmental factors such as nutrient availability and light energy status. Experimental limitation of these factors in wild-type Arabidopsis produced phenotypes observed with TOR knockdown plants, indicating a link between TOR signaling and nutrition/light energy status

properties

IUPAC Name |

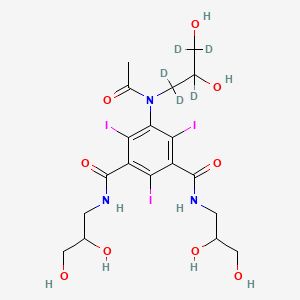

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-STESSXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

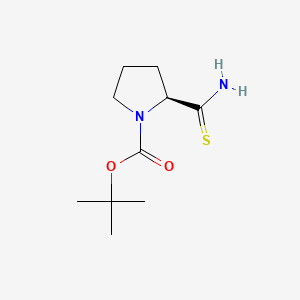

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

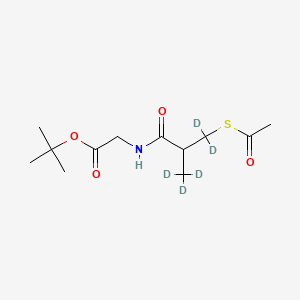

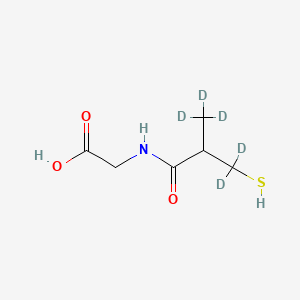

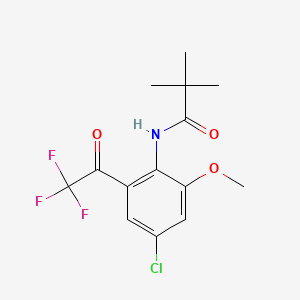

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)